molecular formula C19H23N3O2 B570804 Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- CAS No. 118026-14-5

Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-

Cat. No.: B570804
CAS No.: 118026-14-5
M. Wt: 325.412
InChI Key: VLHJPCWGOSLMQL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-acetamide, a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The specific compound is notable for its potential therapeutic properties, particularly in the treatment of sleep disorders and other neurological conditions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-3-acetamide, a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Acetamide Formation:

    Hydroxylation: The addition of the hydroxyl group is typically carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetamide group to an amine, using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

Biologically, imidazo[1,2-a]pyridine derivatives have shown significant activity against various pathogens, including bacteria and fungi. This particular compound has been studied for its potential antimicrobial properties .

Medicine

In medicine, the compound is primarily investigated for its effects on the central nervous system. It has shown promise as a hypnotic agent, potentially useful in the treatment of insomnia and other sleep disorders .

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs) and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: Another imidazo[1,2-a]pyridine derivative used as a hypnotic agent.

    Alpidem: A compound with anxiolytic properties.

    Necopidem: Known for its sedative effects.

Uniqueness

Imidazo[1,2-a]pyridine-3-acetamide, a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike zolpidem, which is widely used for short-term treatment of insomnia, this compound may offer a different side effect profile and potentially longer duration of action.

Properties

IUPAC Name

2-[2-hydroxy-6-methyl-2-(4-methylphenyl)-3H-imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-5-8-15(9-6-13)19(24)16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12,16,24H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHJPCWGOSLMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718708
Record name 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118026-14-5
Record name 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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